

# The Pharmacological Profile of SNAP 94847: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SNAP 94847

Cat. No.: B1681886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SNAP 94847** is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).<sup>[1]</sup> Emerging as a significant tool in neuroscience and metabolic research, this small molecule has demonstrated therapeutic potential in preclinical models of anxiety, depression, and obesity. This technical guide provides an in-depth overview of the pharmacological properties of **SNAP 94847**, including its binding characteristics, mechanism of action, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its core biological pathways.

## Core Pharmacological Attributes

**SNAP 94847** exhibits high affinity and selectivity for the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonistic action at this receptor modulates key physiological processes, including mood, appetite, and energy homeostasis.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of **SNAP 94847**.

Table 1: Receptor Binding Affinity and Selectivity

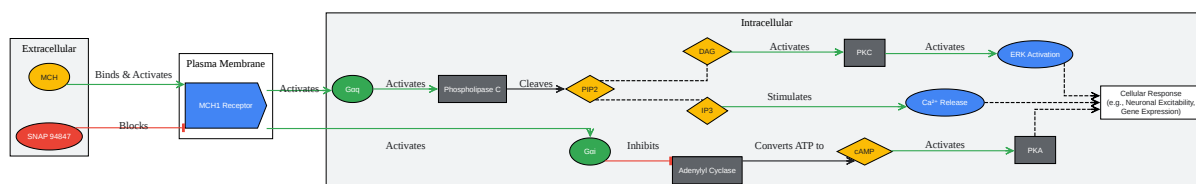
Parameter	Value	Species/System	Reference
Ki	2.2 nM	Human MCH1 Receptor	[2][3][4][5][6]
Kd	530 pM	Human MCH1 Receptor	[2][3][4][5][6]
Selectivity	>80-fold over $\alpha$ 1A adrenergic receptor	Not Specified	[2][3][4][5][6]
Selectivity	>500-fold over D2 dopamine receptor	Not Specified	[2][3][4][5][6]

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter	Value	Route of Administration	Reference
Bioavailability	59%	Oral	[4][5]
Plasma Clearance	4.2 L/hr/kg	Oral	[4][5]
Blood Clearance	3.3 L/hr/kg	Oral	[4][5]
Half-life (t <sub>1/2</sub> )	5.2 hours	Oral	[4][7]
Brain to Plasma Ratio	2.3 (at 4 hours post-dosing)	Oral	[7]

## Mechanism of Action: MCH1 Receptor Signaling

**SNAP 94847** exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is known to couple to multiple G-protein signaling pathways, primarily G $\alpha$ i and G $\alpha$ q. Antagonism by **SNAP 94847** inhibits these downstream cascades.



[Click to download full resolution via product page](#)

Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of **SNAP 94847**.

## Experimental Protocols

### In Vitro Radioligand Binding Assay for MCH1 Receptor

This protocol outlines a representative method for determining the binding affinity of **SNAP 94847** for the MCH1 receptor, based on competitive binding principles.

Objective: To determine the inhibition constant ( $K_i$ ) of **SNAP 94847** at the human MCH1 receptor.

Materials:

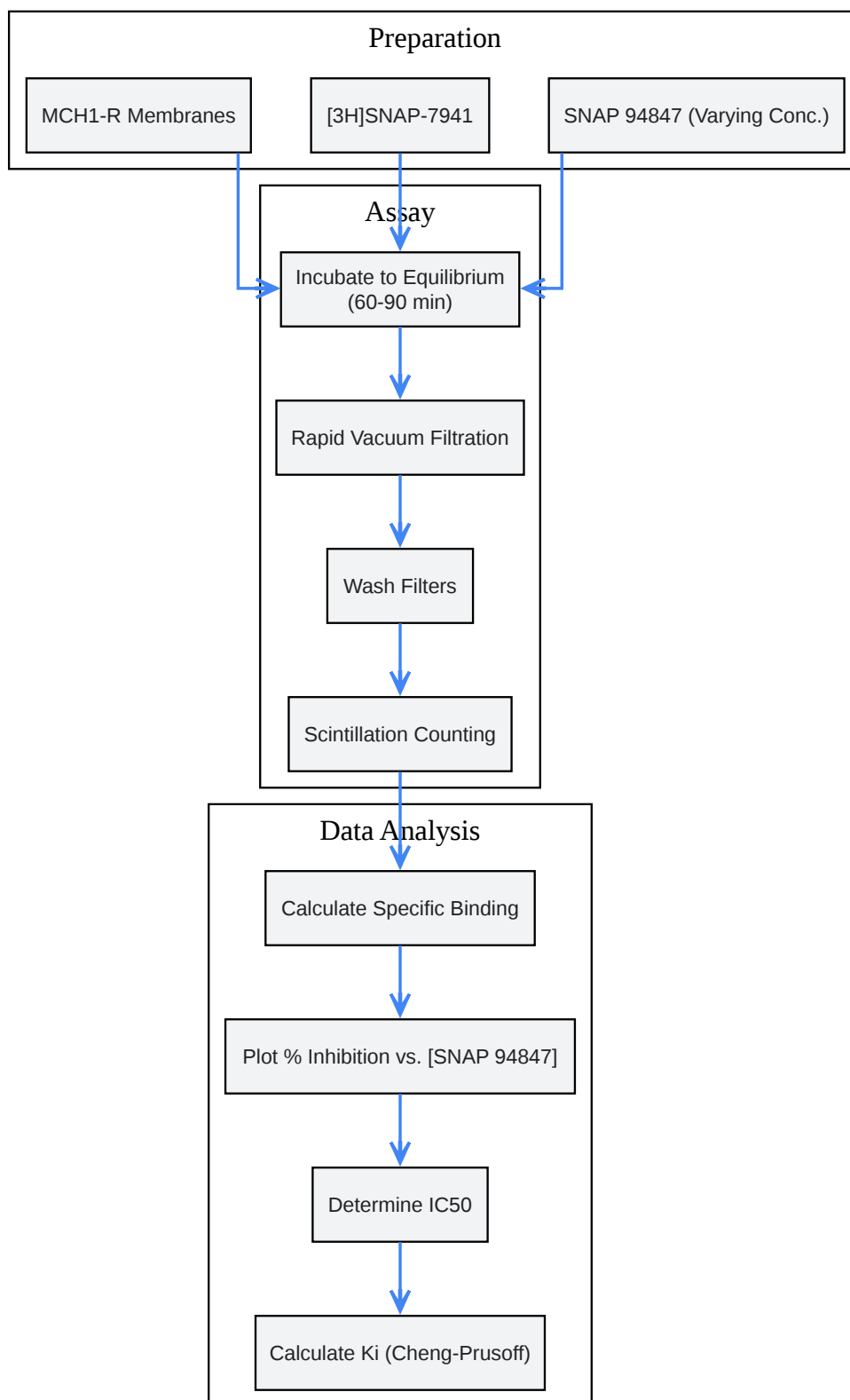
- Membrane preparations from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or COS-7 cells).
- Radioligand: [3H]SNAP-7941 (a structurally related high-affinity MCH1 antagonist).
- **SNAP 94847** (unlabeled competitor).

- Binding Buffer: 25 mM HEPES, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Scintillation fluid.
- Microplate scintillation counter.

#### Procedure:

- Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
  - MCH1 receptor-expressing cell membranes (typically 5-20 µg of protein).
  - A fixed concentration of [3H]SNAP-7941 (at or below its K<sub>d</sub>, e.g., 0.2-1.0 nM).
  - Varying concentrations of **SNAP 94847** (e.g., 10<sup>-11</sup> to 10<sup>-5</sup> M).
  - For total binding, add binding buffer instead of **SNAP 94847**.
  - For non-specific binding, add a high concentration of an unlabeled MCH1 antagonist (e.g., 10 µM SNAP-7941).
- Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
- Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
- Data Analysis:
  - Calculate specific binding at each concentration of **SNAP 94847**: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of **SNAP 94847**.
  - Determine the IC50 value (the concentration of **SNAP 94847** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_d))$ , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Radioligand Binding Assay.

## In Vivo Assessment of Anxiolytic and Antidepressant-like Effects

Animal Models:

- Anxiety: Light/Dark Box Test, Novelty-Suppressed Feeding (NSF) Test.
- Depression: Forced Swim Test (FST), Tail Suspension Test (TST).

General Protocol (Example: Light/Dark Box Test):

- Animals: Male BALB/cJ mice are commonly used due to their heightened anxiety-like phenotype.
- Drug Administration: Administer **SNAP 94847** (e.g., 10-30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before testing.
- Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by a small opening.
- Procedure:
  - Place a mouse in the center of the light compartment.
  - Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).
  - Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity using automated tracking software.
- Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

## In Vivo Efficacy

### Anxiolytic and Antidepressant Activity

**SNAP 94847** has consistently demonstrated anxiolytic and antidepressant-like effects in various rodent models.[2] In the light/dark box test, acute and chronic administration of **SNAP 94847** increases the time mice spend in the brightly lit chamber, a classic indicator of reduced anxiety. Similarly, in the novelty-suppressed feeding test, the compound reduces the latency to eat in a novel environment, another measure of anxiolytic action. These effects are observed following both acute and chronic administration.[2]

## Effects on Food Intake and Body Weight

As an MCH1 receptor antagonist, **SNAP 94847** has been investigated for its potential to reduce food intake and body weight. Studies have shown that it can decrease food-reinforced operant responding in rats, suggesting a role in modulating the motivational aspects of feeding.[7] Chronic administration of **SNAP 94847** has been shown to reduce weight gain in diet-induced obese animal models.

## Modulation of Dopaminergic Systems

Interestingly, chronic treatment with **SNAP 94847** has been shown to induce a sensitization of the locomotor response to dopamine D2/D3 receptor agonists, such as quinpirole, in rats and mice.[8][9][10] This effect is similar to that observed with clinically effective antidepressants and suggests that MCH1 receptor antagonism may modulate downstream dopaminergic pathways involved in reward and motivation.[8][9][10]

## Conclusion

**SNAP 94847** is a valuable pharmacological tool for investigating the roles of the MCH1 receptor in the central nervous system and metabolism. Its high affinity, selectivity, and proven in vivo efficacy in preclinical models of anxiety, depression, and obesity make it a compelling lead compound for further drug development. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of MCH1 receptor antagonism.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- To cite this document: BenchChem. [The Pharmacological Profile of SNAP 94847: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681886#pharmacological-profile-of-snap-94847]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)